4-Azidobutano-1-amina

Descripción general

Descripción

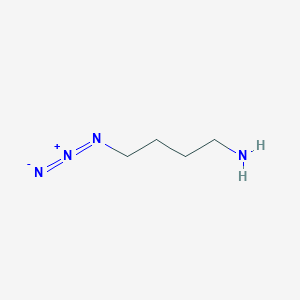

4-Azidobutan-1-amine is an organic compound with the molecular formula C4H10N4. It is characterized by the presence of an azide group (-N3) attached to a butylamine chain.

Aplicaciones Científicas De Investigación

4-Azidobutan-1-amine is utilized in several scientific research applications:

Chemistry: Used as a building block in organic synthesis and click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential in drug development and delivery systems.

Industry: Applied in the synthesis of specialty polymers and materials.

Mecanismo De Acción

Target of Action

4-Azidobutan-1-amine is a heterobifunctional reagent consisting of an azide group and a free amine group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, and the amine group is reactive with carboxylic acids, activated NHS esters .

Mode of Action

The azide group in 4-Azidobutan-1-amine can react with molecules containing alkyne groups through a [3+2] cycloaddition reaction, forming a stable triazole ring . This reaction is often used in Click Chemistry, a bioorthogonal method that allows for the labeling and modification of biomolecules in living systems .

Biochemical Pathways

It’s known that the compound can be used to synthesize a variety of protac (proteolysis-targeting chimera) molecules . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and should be stored in a refrigerator .

Result of Action

The primary result of 4-Azidobutan-1-amine’s action is the formation of a stable triazole ring with alkyne-containing molecules . When used to synthesize PROTACs, the compound can lead to the selective degradation of target proteins .

Action Environment

The efficacy and stability of 4-Azidobutan-1-amine can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of copper ions can catalyze the reaction between the azide group in 4-Azidobutan-1-amine and alkyne groups .

Análisis Bioquímico

Biochemical Properties

It is known that 4-Azidobutan-1-amine can be used as a linker in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins by hijacking the ubiquitin-proteasome system

Cellular Effects

As a component of PROTACs, it may influence cell function by facilitating the degradation of target proteins This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a component of PROTACs, it may facilitate the degradation of target proteins by hijacking the ubiquitin-proteasome system This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-Azidobutan-1-amine typically involves the reaction of 4-bromobutan-1-amine with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the bromide to the azide .

Reaction Scheme:

4-Bromobutan-1-amine+Sodium Azide→4-Azidobutan-1-amine+Sodium Bromide

Industrial Production Methods

In an industrial setting, the production of 4-Azidobutan-1-amine may involve continuous flow processes to enhance safety and efficiency. The use of chlorinated solvents like dichloromethane (DCM) has been reported, although the remaining solvent must be carefully removed to ensure product purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Azidobutan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine group.

Cycloaddition Reactions: The azide group can participate in click chemistry reactions, forming triazoles.

Common Reagents and Conditions

Substitution: Sodium azide in DMF or DMSO.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Substitution: Various substituted butylamines.

Reduction: 4-Butyl-1,4-diamine.

Cycloaddition: 1,2,3-Triazoles.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Azido-4-aminobutane

- 4-Azidobutylamine

- 4-Azido-1-butylamine

Uniqueness

4-Azidobutan-1-amine is unique due to its specific chain length and the position of the azide group, which confer distinct reactivity patterns compared to other azidoamines. Its ability to participate in click chemistry reactions makes it particularly valuable in synthetic and materials chemistry .

Actividad Biológica

Overview

4-Azidobutan-1-amine (CAS Number: 88192-20-5) is an organic compound characterized by a four-carbon butylamine chain with an azide group (-N3) at one end. Its molecular formula is C₄H₁₀N₄, and it has garnered attention in various fields, particularly in medicinal chemistry and bioconjugation techniques. This compound is classified as a heterobifunctional reagent due to its two distinct functional groups, enabling it to participate in a range of chemical reactions, notably the Cu(I)-catalyzed azide-alkyne cycloaddition reaction, commonly referred to as "click chemistry" .

Biochemical Pathways

As a component of proteolysis-targeting chimeras (PROTACs), 4-Azidobutan-1-amine facilitates the degradation of target proteins by hijacking the ubiquitin-proteasome system. PROTACs consist of two ligands connected by a linker; one ligand targets the protein for degradation while the other binds to an E3 ubiquitin ligase . This mechanism allows for selective protein degradation, which is crucial in therapeutic applications, particularly in cancer treatment.

Applications in Research

4-Azidobutan-1-amine has been utilized in various scientific research applications:

- Bioconjugation : It serves as a linker to label biomolecules, enhancing the study of protein interactions and functions.

- Medicinal Chemistry : The compound is investigated for its potential in drug development, particularly through its role in creating libraries of compounds for screening against cancer cell lines .

- Materials Science : It is applied in synthesizing specialty polymers and materials due to its unique reactivity .

Case Study: Development of PROTACs

Recent studies have demonstrated the efficacy of 4-Azidobutan-1-amine as a linker in PROTAC development. In one study, researchers synthesized a series of PROTACs using this compound to target specific oncogenic proteins for degradation. The results indicated that these PROTACs effectively reduced target protein levels in cancer cell lines, showcasing the potential for targeted cancer therapies .

Biological Activity Assessment

Although 4-Azidobutan-1-amine itself does not exhibit direct biological activity, its role as a facilitator in click chemistry enables selective labeling and tracking of biomolecules within biological systems. This property is essential for developing targeted drug delivery systems and therapeutic applications .

Comparison with Similar Compounds

The following table compares 4-Azidobutan-1-amine with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Azidopropan-1-amine | Three-carbon chain with an azide group | Shorter chain length compared to 4-Azidobutan-1-amine |

| 5-Azidopentan-1-amine | Five-carbon chain with an azide group | Longer chain length enhances hydrophobicity |

| 4-Aminobutan-1-ol | Hydroxyl instead of azide | Lacks the reactive azide functionality |

The uniqueness of 4-Azidobutan-1-amine lies in its balance between hydrophilicity from the amine group and reactivity from the azide group, making it particularly suited for applications requiring both properties .

Propiedades

IUPAC Name |

4-azidobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMZGBHJJNIRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236881 | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-20-5 | |

| Record name | 4-Azido-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Azidobutan-1-amine in the context of the provided research?

A1: In the research article [], 4-Azidobutan-1-amine serves as a key building block for creating a library of compounds for anti-cancer drug discovery. It functions as a linker with both amino and azido groups at its ends. This allows researchers to attach various molecules, in this case, derivatives of Fenbufen and Ethacrynic acid, to the linker. The azido group can then be further modified, leading to the creation of a diverse library of compounds for screening against cancer cell lines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.